![molecular formula C12H12N2 B025418 5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile CAS No. 109364-69-4](/img/structure/B25418.png)
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethylbicyclo[222]octa-2,5-diene-2,3-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its stability and interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylbicyclo[222]octa-2,5-diene-2,3-dicarbonitrile typically involves a multi-step process One common method starts with the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.
Wissenschaftliche Forschungsanwendungen
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.2)octa-2,5-diene: Lacks the dicarbonitrile and dimethyl groups, making it less reactive.
Bicyclo(2.2.2)octane: A saturated version with different chemical properties.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains carboxylic acid groups instead of nitriles.
Uniqueness
The presence of both dicarbonitrile and dimethyl groups in 5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile makes it unique in terms of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
109364-69-4 |
---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-8(2)10-4-3-9(7)11(5-13)12(10)6-14/h9-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
VULNZCUIMNOQQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CCC1C(=C2C#N)C#N)C |
Kanonische SMILES |
CC1=C(C2CCC1C(=C2C#N)C#N)C |
Synonyme |
5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.